molecular formula C13H10FNO B14180187 2-Amino-7-fluoro-9h-fluoren-9-ol CAS No. 6967-15-3

2-Amino-7-fluoro-9h-fluoren-9-ol

Cat. No.: B14180187
CAS No.: 6967-15-3
M. Wt: 215.22 g/mol
InChI Key: BGFFFJLXOCGNRD-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-9h-fluoren-9-ol is a chemical compound that belongs to the class of fluorenols It is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 7-position, and a hydroxyl group at the 9-position of the fluorene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-9h-fluoren-9-ol typically involves the introduction of the amino and fluorine groups onto the fluorenol backbone. One common method involves the reaction of 7-fluoro-9h-fluoren-9-one with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-9h-fluoren-9-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-7-fluoro-9h-fluoren-9-ol has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-Amino-7-fluoro-9h-fluoren-9-ol is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Its unique structural features, such as the presence of the amino and fluorine groups, may contribute to its biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-fluoro-9h-fluoren-9-ol is unique due to the combination of the amino, fluorine, and hydroxyl groups on the fluorenol backbone. This unique combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

6967-15-3

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

2-amino-7-fluoro-9H-fluoren-9-ol

InChI

InChI=1S/C13H10FNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H,15H2

InChI Key

BGFFFJLXOCGNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)F)O

Origin of Product

United States

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